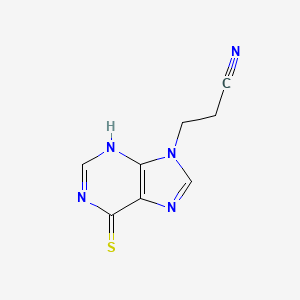
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile is a chemical compound with the molecular formula C8H7N5S It is characterized by a purine ring structure with a sulfanylidene group at the 6-position and a propanenitrile group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile typically involves the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced at the 6-position of the purine ring using thiolating agents under controlled conditions.
Attachment of the Propanenitrile Group: The propanenitrile group is attached to the 9-position of the purine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile: Applications and Research
This compound, also known as 6-Mercapto-9-(2-cyanoethyl)-purine, is a chemical compound with the molecular formula C8H7N5S and a molecular weight of 205.24000 . While specific applications and case studies for this compound are not extensively detailed in the provided search results, the available information allows for the deduction of its potential uses based on its properties and related research.
Chemical and Physical Properties
This compound possesses several notable chemical and physical properties :
- Density: 1.52 g/cm³
- Boiling Point: 548.5°C at 760 mmHg
- Flash Point: 285.5°C
- Index of Refraction: 1.782
Potential Applications
Given the compound's structure as a purine derivative with a mercapto group and a propanenitrile substituent, potential applications can be inferred .
- Pharmaceutical Synthesis: The presence of a purine base suggests its potential use in synthesizing pharmaceuticals, particularly those targeting biological processes involving purines . Purine analogs have a history in antiviral and anticancer medications.
- Chemical Synthesis: As an organic compound, this compound can serve as an intermediate in synthesizing more complex molecules . The cyanoethyl group could be a site for further chemical modifications.
- Research Chemistry: The compound may be utilized in academic research for exploring novel chemical reactions, material science, or understanding the properties of related compounds .
While direct case studies on this compound are absent, research on similar compounds and related applications provide context .
- Activation Analysis: Minute quantities of elements can be identified and measured using neutron streams to create radioisotopes with distinct radiation characteristics. This method is crucial in manufacturing and research projects that demand high purity standards. Activation analysis can be performed for as many trace elements as desired in a single small sample.
- Radiotracers in Biomedical Research: Biomedical research studies use radiotracers to gather information, and details about the method and radioisotope studies will soon be published in a scientific journal.
Concluding Remarks
Mecanismo De Acción
The mechanism of action of 3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The sulfanylidene and nitrile groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-sulfanylidene-3H-purin-9-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
6-thioguanine: A purine analog with a thiol group at the 6-position.
9-ethyl-6-thioguanine: A derivative of 6-thioguanine with an ethyl group at the 9-position.
Uniqueness
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile is unique due to its combination of a sulfanylidene group and a propanenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
4301-59-1 |
|---|---|
Fórmula molecular |
C8H7N5S |
Peso molecular |
205.24 g/mol |
Nombre IUPAC |
3-(6-sulfanylidene-3H-purin-9-yl)propanenitrile |
InChI |
InChI=1S/C8H7N5S/c9-2-1-3-13-5-12-6-7(13)10-4-11-8(6)14/h4-5H,1,3H2,(H,10,11,14) |
Clave InChI |
PMERKZFUHYVPRN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)C2=C(N1)N(C=N2)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















